![molecular formula C10H22ClNO2 B2484717 3-Aminodecanoic acid hydrochloride CAS No. 2093859-35-7](/img/structure/B2484717.png)
3-Aminodecanoic acid hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of 3-Aminodecanoic acid hydrochloride and its derivatives, such as (2S,3R)-3-amino-2-hydroxydecanoic acid (AHDA), has been explored through various methods. Bannage et al. (1994) describe the asymmetric synthesis of (2S,3R)-AHDA, a component of microginin, highlighting the structural complexity and the stereochemical considerations in synthesizing such amino acids (Bannage, Burke, Davies, & Goodwin, 1994). Similarly, Shirode and Deshmukh (2006) have developed an efficient synthesis route for AHDA using 3-benzyloxy-4-formylazetidin-2-one as a building block, showcasing the adaptability in synthesizing complex amino acids (Shirode & Deshmukh, 2006).
Molecular Structure Analysis
The molecular structure of 3-Aminodecanoic acid hydrochloride and related compounds involves critical stereochemical features. The work by Bannage et al. (1994) and Shirode & Deshmukh (2006) delves into the stereochemistry of AHDA, highlighting the syntheses of diastereoisomers and their comparison with naturally occurring materials. This analysis is crucial for understanding the compound's chemical behavior and potential interactions in various applications.
Chemical Reactions and Properties
The chemical properties of 3-Aminodecanoic acid hydrochloride are characterized by its reactivity and potential to undergo various chemical transformations. The ability to synthesize different stereochemical variants of AHDA indicates the compound's versatility in chemical reactions. These properties are pivotal in exploring the compound's utility in synthetic chemistry and material science.
Physical Properties Analysis
While specific studies on the physical properties of 3-Aminodecanoic acid hydrochloride itself are not detailed in the provided literature, the synthesis and structural elucidation of related compounds provide indirect insights. The synthesis routes and molecular structure analysis highlight the compound's solubility, stability, and reactivity, which are essential for its handling and application in research.
Chemical Properties Analysis
The chemical properties of 3-Aminodecanoic acid hydrochloride, such as its reactivity with various reagents and its behavior under different chemical conditions, are inferred from its synthesis and molecular structure. The compound's ability to participate in the formation of complex molecules like AHDA and its derivatives suggests its potential for chemical modifications and applications in developing novel materials or chemical processes.
Scientific Research Applications
Corrosion Inhibition
12-Aminododecanoic acid, closely related to 3-Aminodecanoic acid hydrochloride, has been studied for its effectiveness as a corrosion inhibitor. Ghareba and Omanovic (2010, 2011) found that this compound can inhibit corrosion of carbon steel in hydrochloric acid, acting as a mixed-type inhibitor and forming a self-assembled monolayer (SAM) on the steel surface. This layer offers a hydrophobic barrier, preventing corrosive ions from reaching the steel surface (Ghareba & Omanovic, 2010), (Ghareba & Omanovic, 2011).
Surface Chemistry and Nanoparticle Interaction
The impact of surface charges on nanoparticles' cellular uptake and biocompatibility was investigated by Chen et al. (2011). They modified hydroxyapatite (HAP) nanoparticles with 12-aminododecanoic acid (positive charge) and dodecanedioic acid (negative charge), exploring their interaction with osteoblast cells. The study concluded that positively charged HAP nanoparticles, possibly due to 12-aminododecanoic acid, showed enhanced cellular uptake and improved cell viability and proliferation (Chen et al., 2011).
Potential in CO2 Sequestration
Sa et al. (2011) explored the use of amino acids, including hydrophobic ones like 3-Aminodecanoic acid hydrochloride, as thermodynamic hydrate inhibitors in CO2 sequestration. Their study showed that these amino acids can inhibit the formation of gas hydrates, offering an environmentally friendly alternative to conventional methods (Sa et al., 2011).
Synthetic Applications
Shirode and Deshmukh (2006) described an efficient synthesis of 3-amino-2-hydroxydecanoic acid (AHDA), which is structurally similar to 3-Aminodecanoic acid hydrochloride, using enantiopure azetidin-2-one derivatives. This process demonstrates the potential of such compounds in synthetic applications (Shirode & Deshmukh, 2006).
Safety and Hazards
The safety information for 3-Aminodecanoic acid hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Mode of Action
It’s possible that this compound could interact with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its targets and how long it stays in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Aminodecanoic acid hydrochloride. Factors such as temperature, pH, and the presence of other compounds could affect how this compound interacts with its targets and how stable it is in various environments .
properties
IUPAC Name |
3-aminodecanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-2-3-4-5-6-7-9(11)8-10(12)13;/h9H,2-8,11H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPENOVXQJQMNTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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